

1,2-Cyclobutanedicarboxamide: Structural & Synthetic Guide

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Compound of Interest

Compound Name: 1,2-Cyclobutanedicarboxamide

CAS No.: 35822-78-7

Cat. No.: B3424613

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Executive Summary

1,2-Cyclobutanedicarboxamide represents a critical "conformationally restricted" scaffold in modern drug discovery.^{[1][2][3]} Unlike flexible linear alkyl chains, the cyclobutane ring locks functional groups into specific vectors, reducing the entropic penalty of binding to biological targets. This scaffold is instrumental in the "Escape from Flatland" initiative, increasing saturation (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) to improve solubility and metabolic stability compared to planar aromatic systems.

Structural Fundamentals

Stereochemical Configurations

The 1,2-substitution pattern on the cyclobutane ring gives rise to two distinct diastereomers. The relative orientation of the carboxamide groups dictates the molecular volume and hydrogen-bonding potential.

Feature	cis-1,2- Cyclobutanedicarboxamide	trans-1,2- Cyclobutanedicarboxamide
Symmetry	(Plane of symmetry)	(Axis of symmetry)
Thermodynamics	Less stable (Steric repulsion)	More stable (Reduced steric strain)
Precursor	cis-1,2- Cyclobutanedicarboxylic anhydride	trans-1,2- Cyclobutanedicarboxylic acid
Dipole Moment	High (Vectors additive)	Low/Zero (Vectors cancel)
H-Bonding	Potential for intramolecular H- bonds	Exclusively intermolecular H- bonds

Conformational Analysis (Ring Puckering)

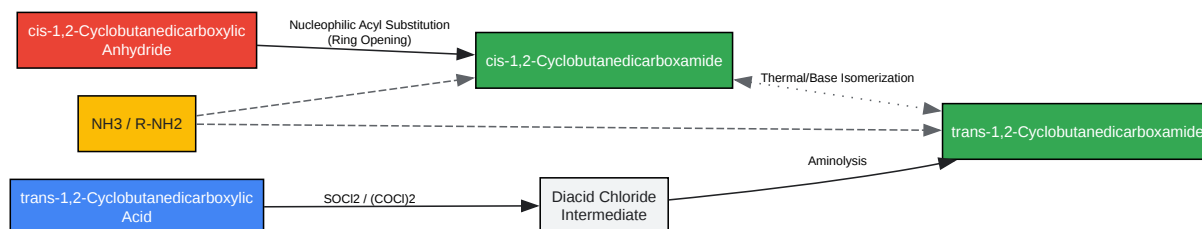
The cyclobutane ring is not planar.^{[1][2]} To relieve torsional strain (eclipsing interactions), it adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25–35°. ^[1]

- Cis-Isomer: The substituents occupy pseudo-equatorial/axial positions to minimize 1,2-diaxial interactions.^[1]
- Trans-Isomer: Both substituents can adopt pseudo-equatorial positions, contributing to its higher thermodynamic stability.^[1]

Synthetic Pathways

The synthesis of **1,2-cyclobutanedicarboxamide** is stereospecific, governed by the starting material. The cis isomer is accessible via the anhydride, while the trans isomer requires activation of the trans-diacid or isomerization.

Synthesis Logic Diagram



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Figure 1: Stereodivergent synthesis pathways for cis- and trans-**1,2-cyclobutanedicarboxamides**.

Applications in Medicinal Chemistry

Peptidomimetics

The 1,2-cyclobutane scaffold acts as a rigid replacement for the [ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">](#)

bond in peptides.

- **Beta-Turn Mimetics:** The cis-diamide can enforce a turn conformation in peptide backbones, mimicking the [ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">](#)

to

hydrogen bonding of

-turns.

- **Gamma-Amino Acid Analogs:** When one amide is replaced or reduced, the scaffold mimics [ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">](#)

-aminobutyric acid (GABA) derivatives (e.g., related to the mechanism of gabapentinoids, though those are typically 1,1-substituted or 3-substituted).

Bioisosterism

The cyclobutane ring serves as a metabolic "blocker" and a non-planar isostere for phenyl rings.^{[1][2]}

- Metabolic Stability: The carbons in the cyclobutane ring are less prone to oxidative metabolism (CYP450) compared to electron-rich aromatic rings.^[2]

carbons are less prone to oxidative metabolism (CYP450) compared to electron-rich aromatic rings.^[2]

- Solubility: The aliphatic nature and lack of aromaticity of the cyclobutane ring can improve aqueous solubility.^[2]

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Experimental Protocols

Protocol A: Synthesis of cis-1,2-Cyclobutanedicarboxamide

Rationale: The anhydride ring opens upon nucleophilic attack by ammonia.^{[1][2]} Since the starting material is cis-fused, the product retains the cis configuration.

- Reagents: cis-1,2-Cyclobutanedicarboxylic anhydride (1.0 eq), Ammonium hydroxide (28% NH₃, excess), THF (Solvent).
- Procedure:
 - Dissolve cis-1,2-cyclobutanedicarboxylic anhydride (5.0 mmol) in anhydrous THF (20 mL) at 0°C.
 - Add concentrated ammonium hydroxide (5.0 mL) dropwise.^[1] A white precipitate typically forms immediately.^[1]
 - Stir at room temperature for 2 hours.
 - Workup: Evaporate the solvent under reduced pressure. The residue is the ammonium salt of the mono-amide acid.

- Conversion to Diamide: To obtain the diamide, the intermediate acid group must be activated (e.g., via mixed anhydride or EDC coupling) and reacted with a second equivalent of ammonia, OR the starting material can be reacted directly with liquid ammonia in a sealed tube.
- Alternative (Direct): React diethyl cis-1,2-cyclobutanedicarboxylate with methanolic ammonia in a sealed vessel at room temperature for 48 hours.
- Purification: Recrystallization from ethanol/water.[1][2]

Protocol B: Synthesis of trans-1,2-Cyclobutanedicarboxamide

Rationale: The trans-diacid cannot form a cyclic anhydride.[1][2] It must be activated to the diacid chloride.

- Reagents: trans-1,2-Cyclobutanedicarboxylic acid (1.0 eq), Thionyl chloride (SOCl_2 , excess), DMF (cat.), Ammonium hydroxide.
- Procedure:
 - Suspend trans-1,2-cyclobutanedicarboxylic acid (5.0 mmol) in dry DCM (20 mL).
 - Add SOCl_2 (15.0 mmol) and 1 drop of DMF. Reflux for 3 hours until the solution is clear (formation of diacid chloride).
 - Concentrate in vacuo to remove excess SOCl_2 . [1]
 - Redissolve the residue in dry DCM (10 mL) and cool to 0°C .
 - Slowly bubble anhydrous ammonia gas through the solution OR add dropwise to a stirred solution of aqueous ammonia (excess) at 0°C . [1][2]
 - Stir for 1 hour.
- Purification: Filter the white solid precipitate. Wash with cold water and recrystallize from methanol. [1]

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